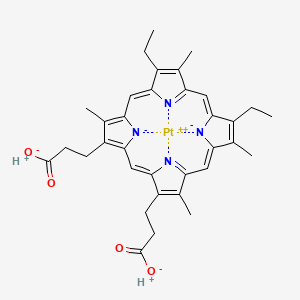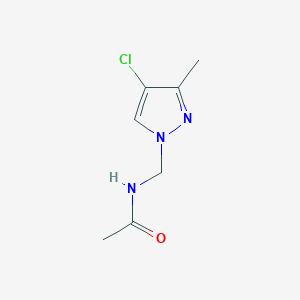
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a chloro and methyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, 4-chloro-3-methyl-1H-pyrazole can be prepared by reacting 4-chloro-3-methyl-1,3-diketone with hydrazine hydrate under reflux conditions.
N-Alkylation: The next step involves the alkylation of the pyrazole nitrogen. This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with chloroacetamide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the pyrazole ring can be oxidized to form pyrazole N-oxides.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products
Substitution: Substituted pyrazoles.
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
科学研究应用
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting pyrazole-containing scaffolds.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its potential bioactivity.
Material Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the acetamide moiety can form hydrogen bonds with biological macromolecules.
相似化合物的比较
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide can be compared with other pyrazole derivatives such as:
4-chloro-3-methyl-1H-pyrazole: Lacks the acetamide moiety, making it less versatile in forming hydrogen bonds.
N-((4-chloro-1H-pyrazol-1-yl)methyl)acetamide: Lacks the methyl group, which may affect its steric and electronic properties.
N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide: Lacks the chloro group, potentially altering its reactivity and bioactivity.
The presence of both the chloro and methyl groups in this compound makes it unique, providing a balance of electronic and steric effects that can be fine-tuned for specific applications.
属性
分子式 |
C7H10ClN3O |
|---|---|
分子量 |
187.63 g/mol |
IUPAC 名称 |
N-[(4-chloro-3-methylpyrazol-1-yl)methyl]acetamide |
InChI |
InChI=1S/C7H10ClN3O/c1-5-7(8)3-11(10-5)4-9-6(2)12/h3H,4H2,1-2H3,(H,9,12) |
InChI 键 |
MVKBBJZSIORHEI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1Cl)CNC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


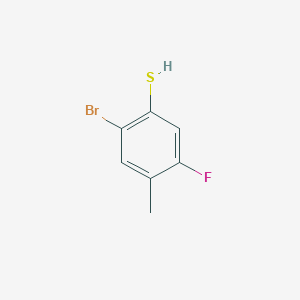

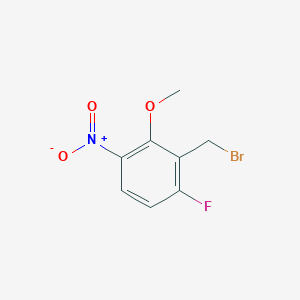
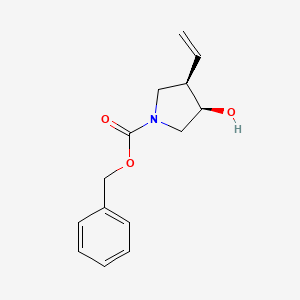
![2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)
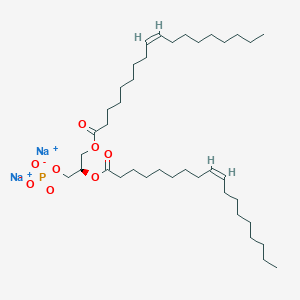
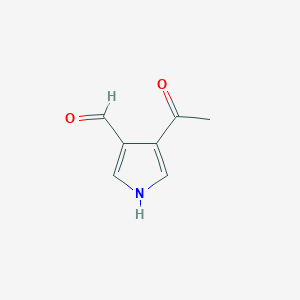
![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)
![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)
